Cas no 17834-02-5 (6-Hydroxy Warfarin)

6-Hydroxy Warfarin structure
6-Hydroxy Warfarin structure
商品名:6-Hydroxy Warfarin
CAS番号:17834-02-5
MF:C19H16O5
メガワット:324.32734
CID:175854
PubChem ID:54682459

6-Hydroxy Warfarin 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-2-one,4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-
    • 6-HYDROXYWARFARIN
    • 3-(α-Acetonylbenzyl)-4,6-dihydrocoumarin
    • 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
    • NCGC00165929-01
    • Q27286027
    • CHEMBL148730
    • AKOS040755432
    • FT-0637611
    • Warfarin-alcohol
    • PD039352
    • FT-0670233
    • A812359
    • MFCD00272665
    • 6-monohydroxywarfarin
    • 17834-02-5
    • (R)-6-Hydroxy Warfarin
    • JFCOGWFGPAUYNK-UHFFFAOYSA-N
    • DTXSID50939073
    • 4,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
    • 6-HYDROXYWARFARIN, (RS)-
    • AKOS030239603
    • 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one
    • UNII-P25D26M0HK
    • 6-Hydroxy Warfarin
    • 2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-
    • SCHEMBL1478281
    • 3-(alpha-Acetonylbenzyl)-4,6-dihydrocoumarin
    • J-011369
    • 6-Hydroxywarfarin-d5
    • 6-HYDROXYWARFARIN, (+/-)-
    • 3-(.alpha.-Acetonylbenzyl)-4,6-dihydroxycoumarin
    • 2,6-dihydroxy-3-(3-oxo-1-phenyl-butyl)chromen-4-one
    • P25D26M0HK
    • (S)-6-Hydroxy Warfarin
    • 4-6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
    • 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
    • MDL: MFCD00272665
    • インチ: InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3
    • InChIKey: IQWPEJBUOJQPDE-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O

計算された属性

  • せいみつぶんしりょう: 324.10000
  • どういたいしつりょう: 324.099774
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 532
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 83.8

じっけんとくせい

  • 色と性状: 淡棕色固体
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 119-120 °C
  • ふってん: 581.7±50.0 °C at 760 mmHg
  • フラッシュポイント: 214.4±23.6 °C
  • 屈折率: 1.659
  • PSA: 87.74000
  • LogP: 3.31520
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

6-Hydroxy Warfarin セキュリティ情報

6-Hydroxy Warfarin 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Hydroxy Warfarin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20680-1mg
6-hydroxy Warfarin
17834-02-5 98%
1mg
¥1011.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20680-500ug
6-hydroxy Warfarin
17834-02-5 98%
500ug
¥579.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20680-10mg
6-hydroxy Warfarin
17834-02-5 98%
10mg
¥6203.00 2023-09-09
TRC
H996120-50mg
6-Hydroxy Warfarin
17834-02-5
50mg
$1654.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-210519-5mg
6-Hydroxy Warfarin,
17834-02-5
5mg
¥2708.00 2023-09-05
1PlusChem
1P0026FP-5mg
2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-
17834-02-5 ≥98%
5mg
$276.00 2025-02-19
A2B Chem LLC
AB00853-5mg
2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)-
17834-02-5 ≥98%
5mg
$292.00 2024-04-20
TRC
H996120-5mg
6-Hydroxy Warfarin
17834-02-5
5mg
$ 219.00 2023-09-07
TRC
H996120-10mg
6-Hydroxy Warfarin
17834-02-5
10mg
$ 391.00 2023-09-07
TRC
H996120-25mg
6-Hydroxy Warfarin
17834-02-5
25mg
$ 931.00 2023-09-07

6-Hydroxy Warfarin 合成方法

6-Hydroxy Warfarinに関する追加情報

Introduction to 6-Hydroxy Warfarin (CAS No. 17834-02-5)

6-Hydroxy Warfarin, with the chemical identifier CAS No. 17834-02-5, is a significant metabolite of the well-known anticoagulant drug Warfarin. This compound has garnered considerable attention in the field of pharmaceutical chemistry and medicine due to its pharmacological properties and potential therapeutic applications. Warfarin, a derivative of coumarin, is widely prescribed for its ability to inhibit vitamin K-dependent clotting factors, thereby reducing the risk of thromboembolic disorders. The metabolism of Warfarin produces several active and inactive metabolites, among which 6-hydroxy Warfarin plays a crucial role in determining the drug's efficacy and safety profile.

The synthesis and characterization of 6-hydroxy Warfarin have been extensively studied to understand its role in drug metabolism. Chemically, 6-hydroxy Warfarin is formed through the hydroxylation of the coumarin ring, a process primarily mediated by cytochrome P450 enzymes. This metabolic pathway is highly relevant in pharmacokinetics, as it influences how quickly the drug is cleared from the body and how its effects are modulated over time. Understanding these metabolic pathways is essential for optimizing dosing regimens and predicting individual responses to therapy.

In recent years, research on 6-hydroxy Warfarin has expanded beyond its role as a mere metabolite. Studies have begun to explore its potential pharmacological activities, suggesting that it may possess anticoagulant properties similar to those of parent compound but with potentially different duration or intensity of action. This has opened up new avenues for therapeutic development, particularly in situations where a more controlled or prolonged anticoagulant effect is desired. Additionally, the study of 6-hydroxy Warfarin's interactions with biological targets has provided insights into the mechanisms of action of Warfarin, contributing to a deeper understanding of anticoagulant therapy.

The pharmacokinetic behavior of 6-hydroxy Warfarin is another area of active investigation. Unlike its parent compound, which has a relatively long half-life due to extensive metabolism, 6-hydroxy Warfarin exhibits a shorter half-life. This difference in metabolic clearance rates can significantly impact therapeutic outcomes, particularly in patients with impaired liver function or those taking other drugs that affect metabolic pathways. Research has shown that variations in genes encoding cytochrome P450 enzymes can lead to significant differences in the levels of 6-hydroxy Warfarin, influencing both efficacy and side effect profiles.

The clinical significance of 6-hydroxy Warfarin has also been highlighted in studies examining drug-drug interactions. Since many drugs are metabolized by the same cytochrome P450 enzymes responsible for metabolizing Warfarin, co-administration can lead to altered levels of both parent drug and metabolites. For instance, drugs that induce cytochrome P450 activity can increase the clearance of both Warfarin and its metabolites, including 6-hydroxy Warfarin, potentially leading to subtherapeutic levels of anticoagulation. Conversely, drugs that inhibit these enzymes can decrease clearance, increasing the risk of bleeding. Understanding these interactions is crucial for clinicians managing patients on anticoagulant therapy.

In conclusion, 6-hydroxy Warfarin(CAS No. 17834-02-5) is not just a byproduct of drug metabolism but a compound with its own pharmacological significance. Its role in determining therapeutic outcomes and its potential as a therapeutic agent itself make it a subject of great interest in contemporary pharmaceutical research. As our understanding of metabolic pathways and drug interactions continues to evolve, compounds like 6-hydroxy Warfarin are likely to play an increasingly important role in personalized medicine and tailored therapeutic strategies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:17834-02-5)6-Hydroxy Warfarin
A812359
清らかである:99%
はかる:1mg
価格 ($):189.0